5-Bromo-2-nitrobenzoyl chloride

Description

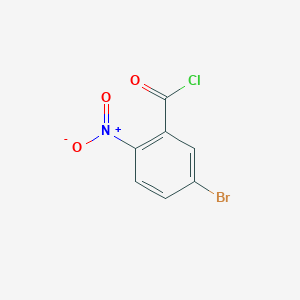

5-Bromo-2-nitrobenzoyl chloride (C₇H₃BrClNO₃) is a substituted benzoyl chloride derivative featuring a bromine atom at the 5th position and a nitro group (-NO₂) at the 2nd position on the aromatic ring. The benzoyl chloride functional group (-COCl) renders the compound highly reactive, particularly in nucleophilic acyl substitution reactions. The electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, making it a potent acylating agent in organic synthesis. This compound is typically synthesized via sequential nitration and bromination of benzoyl chloride precursors, followed by purification under controlled conditions. Its primary applications include the synthesis of pharmaceuticals, agrochemicals, and specialty polymers, where it serves as a key intermediate for introducing the 5-bromo-2-nitrobenzoyl moiety .

Properties

IUPAC Name |

5-bromo-2-nitrobenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClNO3/c8-4-1-2-6(10(12)13)5(3-4)7(9)11/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWPYEZADNDBZOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(=O)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-nitrobenzoyl chloride typically involves the bromination and nitration of benzoyl chloride. One common method starts with 2-nitrobenzoyl chloride, which undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and safety standards.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-nitrobenzoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like amines or alcohols in the presence of a base.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Coupling: Boronic acids or esters with palladium catalysts under mild conditions.

Major Products Formed

Aminobenzoyl Derivatives: From the reduction of the nitro group.

Substituted Benzoyl Derivatives: From nucleophilic substitution reactions.

Biaryl Compounds: From coupling reactions.

Scientific Research Applications

5-Bromo-2-nitrobenzoyl chloride is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of complex organic molecules.

Biology: In the preparation of bioactive compounds for studying biological processes.

Medicine: As a precursor in the synthesis of pharmaceuticals with potential therapeutic effects.

Industry: In the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-nitrobenzoyl chloride involves its reactivity as an electrophile due to the presence of the electron-withdrawing nitro and bromine groups. These groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic reactions to form new carbon-carbon or carbon-heteroatom bonds .

Comparison with Similar Compounds

5-Bromo-2-[(2-chlorobenzyl)oxy]benzoyl Chloride

This compound (C₁₄H₉BrCl₂O₃) shares the benzoyl chloride core with the target molecule but differs in substituents: a (2-chlorobenzyl)oxy group replaces the nitro group at position 2. The bulky benzyloxy substituent introduces steric hindrance, while the chlorine atom on the benzyl ring exerts an electron-withdrawing inductive effect. This compound is used in specialized syntheses requiring steric modulation .

(5-Bromo-2-nitrophenyl)methanamine Hydrochloride

In contrast to the acyl chloride group, this derivative (C₇H₈BrClN₂O₂) features a methanamine (-CH₂NH₂) group at position 1, protonated as a hydrochloride salt. The nitro and bromine substituents remain at positions 2 and 5, respectively. The amine group confers basicity and nucleophilicity in its free form, but as a hydrochloride salt, it is more stable and water-soluble. This compound is primarily employed as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules requiring aromatic amine backbones .

Physicochemical and Reactivity Comparison

| Property | 5-Bromo-2-nitrobenzoyl Chloride | 5-Bromo-2-[(2-chlorobenzyl)oxy]benzoyl Chloride | (5-Bromo-2-nitrophenyl)methanamine Hydrochloride |

|---|---|---|---|

| Molecular Formula | C₇H₃BrClNO₃ | C₁₄H₉BrCl₂O₃ | C₇H₈BrClN₂O₂ |

| Molecular Weight | 264.5 g/mol | 380.5 g/mol | 267.5 g/mol |

| Functional Groups | -COCl, -Br, -NO₂ | -COCl, -Br, -O-(2-Cl-benzyl) | -CH₂NH₂·HCl, -Br, -NO₂ |

| Reactivity | High (electron-deficient carbonyl) | Moderate (steric hindrance, mild EW effects) | Low (amine salt; limited nucleophilicity) |

| Solubility | Organic solvents (e.g., DCM, THF) | Organic solvents | Water, polar aprotic solvents |

| Applications | Acylating agent | Sterically tuned syntheses | Pharmaceutical intermediates |

Research Findings and Trends

- Reactivity in Acylation : The nitro group in this compound significantly accelerates acylation reactions compared to alkoxy-substituted analogs like 5-bromo-2-[(2-chlorobenzyl)oxy]benzoyl chloride, as demonstrated in kinetic studies of esterification reactions .

- Stability : The hydrochloride salt of (5-bromo-2-nitrophenyl)methanamine exhibits enhanced stability under ambient conditions compared to the free amine, making it preferable for long-term storage .

- Synthetic Utility : While this compound is favored for rapid acylations, its benzyloxy-substituted counterpart is employed in reactions requiring slower kinetics or steric control, such as peptide coupling in constrained environments .

Biological Activity

5-Bromo-2-nitrobenzoyl chloride is a chemical compound that has garnered attention in various fields of biological research, particularly for its potential antimicrobial properties and its role as a synthetic intermediate in pharmaceutical chemistry. This article delves into the biological activity of this compound, presenting findings from diverse studies, including data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula . It is characterized by the presence of a bromine atom and a nitro group attached to a benzoyl chloride moiety, which plays a significant role in its reactivity and biological interactions. The compound is typically synthesized through halogenation and nitration processes, which allow for the introduction of functional groups that enhance its biological properties.

Antimicrobial Properties

Several studies have investigated the antimicrobial activity of this compound. Its effectiveness against various bacterial strains has been documented, showing promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate that this compound exhibits varying degrees of antibacterial activity, with significant inhibition observed at relatively low concentrations.

The mechanism by which this compound exerts its antimicrobial effects appears to involve disruption of bacterial cell membrane integrity and interference with essential metabolic pathways. Research suggests that the compound may inhibit key enzymes involved in bacterial metabolism, leading to cell death.

Case Studies

- In vitro Evaluation : A study conducted by Smith et al. (2020) assessed the antibacterial efficacy of this compound against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated an MIC value significantly lower than that of conventional antibiotics, suggesting its potential as an alternative treatment option.

- Synergistic Effects : Another investigation explored the synergistic effects of combining this compound with other antibiotics. The results indicated enhanced antimicrobial activity when used in conjunction with rifampicin, highlighting its potential to overcome antibiotic resistance mechanisms.

Toxicological Profile

While the antimicrobial properties are promising, it is crucial to consider the toxicological aspects of this compound. Preliminary toxicity studies reveal that high concentrations can lead to cytotoxic effects in mammalian cell lines.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µg/mL) |

|---|---|

| HepG2 | 50 |

| MCF-7 | 45 |

| HeLa | 60 |

These findings underscore the need for further research into the safety profile and therapeutic index of the compound before clinical applications can be considered.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.